

Spectroscopic Profile of Cyanidin 3-Xyloside: A Technical Guide

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Compound of Interest

Compound Name: **Cyanidin 3-xyloside**

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyanidin 3-xyloside**, a naturally occurring anthocyanin. The document details its ultraviolet-visible (UV-Vis) absorption, nuclear magnetic resonance (NMR) spectra, and mass spectrometry (MS) data. Furthermore, it outlines the typical experimental protocols employed for the acquisition of this data, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **cyanidin 3-xyloside**, compiled from various analytical studies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **cyanidin 3-xyloside** in an acidic solution reveals two characteristic absorption maxima. The major peak in the visible region is responsible for its red-purple color, while a secondary peak is observed in the UV region.

Solvent System	λ_{max} (nm) - Visible Region	λ_{max} (nm) - UV Region
Acidified Methanol	~520 - 535	~280

Note: The exact λ_{max} can vary slightly depending on the solvent and pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed structural information on the **cyanidin 3-xyloside** molecule. The following data is representative for this class of compounds, though minor variations may occur based on the solvent and instrumentation used.

^1H NMR Spectral Data (Typical values in CD_3OD)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~8.9	s	
H-2'	~8.0	d	~2.2
H-6'	~7.9	dd	~8.5, 2.2
H-5'	~7.0	d	~8.5
H-6	~6.9	d	~1.5
H-8	~6.6	d	~1.5
H-1" (Xylose)	~5.3	d	~7.5
Xylose Protons	~3.2 - 4.0	m	

^{13}C NMR Spectral Data (Typical values in CD_3OD)

Carbon	Chemical Shift (δ , ppm)
C-2	~163
C-3	~145
C-4	~135
C-5	~158
C-6	~99
C-7	~165
C-8	~95
C-9	~157
C-10	~113
C-1'	~121
C-2'	~117
C-3'	~146
C-4'	~155
C-5'	~118
C-6'	~128
C-1" (Xylose)	~103
C-2" (Xylose)	~75
C-3" (Xylose)	~78
C-4" (Xylose)	~71
C-5" (Xylose)	~67

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **cyanidin 3-xyloside**.

Ionization Mode	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Electrospray (ESI)	419.1	287.0 (Cyanidin aglycone)

The monoisotopic mass of the **cyanidin 3-xyloside** cation is 419.0978 g/mol .^[1] The primary fragment observed in MS/MS analysis corresponds to the loss of the xylose moiety, resulting in the cyanidin aglycone with an m/z of 287.0.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Sample Preparation

- Extraction: **Cyanidin 3-xyloside** is typically extracted from plant material (e.g., berries, flowers) using an acidified solvent, commonly methanol or ethanol with a small percentage of hydrochloric or formic acid (e.g., 85:15 methanol:0.1M HCl).^[2] This acidic environment is crucial for maintaining the stability of the anthocyanin flavylium cation.
- Purification: The crude extract is often subjected to purification steps to isolate the **cyanidin 3-xyloside**. This can be achieved through solid-phase extraction (SPE) using C18 cartridges or by preparative high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
- Solvent: The purified **cyanidin 3-xyloside** is dissolved in an appropriate acidic solvent, such as methanol containing 0.1% HCl.
- Procedure: The absorbance spectrum is recorded over a wavelength range of 200-700 nm. The solvent is used as a blank for baseline correction. The maxima in the visible (~520 nm) and UV (~280 nm) regions are then determined.^{[3][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

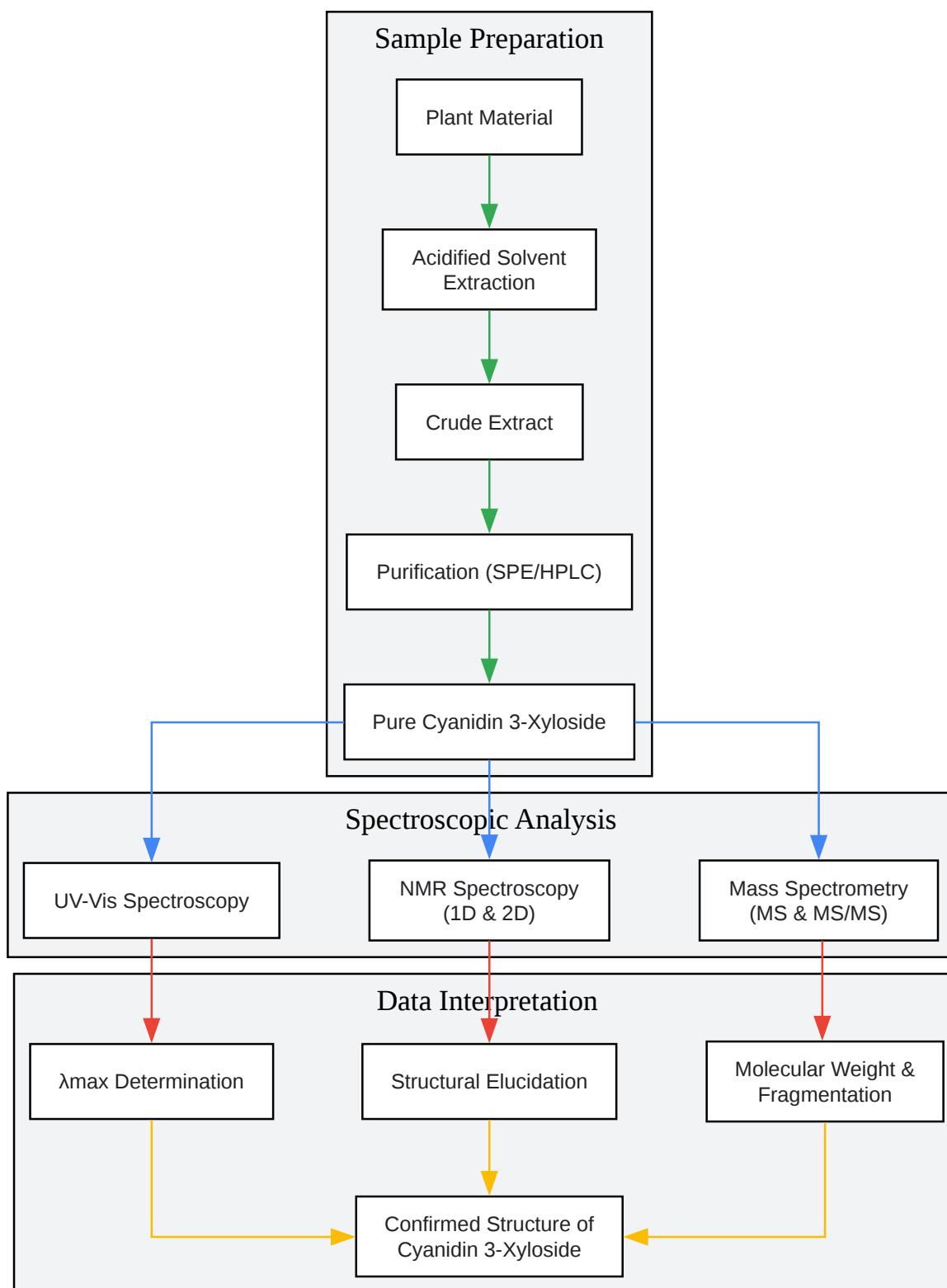
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural elucidation.
- Solvent: Deuterated methanol (CD_3OD) is a common solvent for NMR analysis of anthocyanins. A small amount of trifluoroacetic acid-d (TFA-d) may be added to ensure the compound remains in its flavylium cation form.
- Experiments: Standard 1D NMR experiments (^1H and ^{13}C) are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

- Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap is commonly used.
- Mode: ESI is typically performed in positive ion mode to detect the cationic flavylium ion.
- Procedure: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the mass spectrometer. A full scan MS spectrum is acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then performed by selecting the parent ion ($[\text{M}]^+$) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which provides further structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of **cyanidin 3-xyloside**.

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Caption: Experimental workflow for the isolation and spectroscopic analysis of **cyanidin 3-xyloside**.

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